2-Cycloocten-1-ol
Description
Significance of Allylic Alcohols in Synthetic Organic Chemistry
Allylic alcohols, characterized by a hydroxyl group attached to a carbon atom adjacent to a double bond, are versatile and crucial building blocks in synthetic organic chemistry. sioc-journal.cnresearchgate.net Their significance stems from the dual reactivity offered by the alcohol and the alkene functional groups, which can be manipulated selectively to construct a wide array of molecular architectures. researchgate.net These compounds serve as precursors for the synthesis of numerous valuable products, including pharmaceuticals, pesticides, polymers, and fragrances. researchgate.netwikipedia.org
One of the most powerful applications of allylic alcohols is in allylic substitution reactions, which introduce a three-carbon unit while retaining the double bond for further transformations. sioc-journal.cn The direct use of allylic alcohols in these reactions is considered an environmentally friendly, or "green," method because it generates water as the only byproduct, adhering to the principles of atom economy. sioc-journal.cnthieme-connect.com This approach avoids the need for pre-functionalization of the hydroxyl group into a better leaving group, which would generate stoichiometric waste. thieme-connect.com
The versatility of allylic alcohols is further demonstrated by their participation in a variety of catalytic reactions. For instance, transition metal-catalyzed reactions, such as the Tsuji-Trost reaction, have historically been used for allylic substitutions. sioc-journal.cn More recent advancements have focused on the direct activation of the C-OH bond using Lewis and Brønsted acids, which facilitates nucleophilic substitutions to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. sioc-journal.cnthieme-connect.com Furthermore, the allyl group itself can be employed as a protecting group for alcohols, offering stability under various conditions and allowing for orthogonal deprotection strategies. organic-chemistry.org
The diverse reactivity of allylic alcohols enables the construction of both acyclic and cyclic frameworks, making them indispensable in the synthesis of complex natural products and bioactive molecules. sioc-journal.cnresearchgate.net Their accessibility and ease of handling further contribute to their widespread use in modern organic synthesis. researchgate.net
Contextualization of 2-Cycloocten-1-ol within Medium-Ring Systems
This compound is a cyclic allylic alcohol featuring an eight-membered ring, which places it within the category of medium-ring systems (typically defined as rings containing 8 to 11 atoms). These systems are of significant interest in organic chemistry due to their unique conformational properties and their presence in a variety of natural products with important biological activities. bham.ac.uk However, the synthesis of medium-sized rings presents considerable challenges due to unfavorable entropic and enthalpic factors, such as high transannular strain (non-bonding interactions across the ring) and torsional strain (eclipsing interactions between adjacent bonds).
The eight-membered ring of this compound possesses a notable degree of conformational flexibility. This flexibility, combined with the reactivity of the α,β-unsaturated system, dictates its chemical behavior. The presence of both a double bond and a hydroxyl group within this strained ring structure makes this compound a valuable intermediate for synthesizing more complex molecules. ontosight.ai For example, the oxidation of cyclooctene (B146475) can lead to the formation of this compound and its corresponding ketone, 2-cycloocten-1-one (B154278), through an allylic oxidation pathway. ijcce.ac.ir
The stereochemistry of the double bond (cis or trans) and the hydroxyl group further influences the reactivity and potential applications of this compound. The trans-isomer, in particular, is highly strained and reactive, making it a useful intermediate in reactions such as photo-induced Diels-Alder additions. smolecule.com The ability to control the stereochemistry during the synthesis of this compound and its derivatives is a key area of research.
Medium-ring scaffolds, like that of this compound, are under-represented in pharmaceutical libraries despite their demonstrated biological activity. bham.ac.uk This highlights the importance of developing synthetic methodologies to access these structures efficiently. The unique three-dimensional shape imparted by the medium ring can lead to novel interactions with biological targets.
Overview of Research Trajectories for this compound and its Derivatives
Current research involving this compound and its derivatives is focused on several key areas, leveraging its unique structural features for various applications in organic synthesis.
One major research trajectory involves its use as a precursor in the synthesis of complex molecules and natural products. For instance, derivatives of this compound have been utilized in the synthesis of carbocycles through intramolecular conjugate additions. acs.org The controlled functionalization of the allylic alcohol and the double bond allows for the construction of intricate bicyclic and polycyclic systems. beilstein-journals.org
Another significant area of research is the exploration of its reactivity in catalytic oxidation reactions. Studies have investigated the oxidation of cyclooctene to produce this compound and 2-cycloocten-1-one, with various catalysts being developed to control the selectivity of these transformations. ijcce.ac.irmtu.eduresearchgate.net For example, the use of tungsten oxide clusters has been shown to increase the yield of 2-cycloocten-1-one in the epoxidation of cyclooctene, suggesting radical-mediated pathways. Photocatalysis with polyoxotungstates has also been employed for the oxidation of cyclooctene, leading to the formation of allylic hydroperoxides which can then be converted to this compound. researchgate.net
The synthesis of this compound itself is also a subject of investigation, with methods including the reduction of 2-cycloocten-1-one and the direct hydroxylation of cyclooctene. ontosight.ai Additionally, processes have been developed for the preparation of cycloocten-4-ol-1 from cyclooctadiene-1,5 via a formate (B1220265) intermediate. google.com
Furthermore, derivatives of this compound are being explored for their potential applications in materials science and medicinal chemistry. For example, certain cyclooctene derivatives have been investigated for use as fragrances, exhibiting unique agrestic, thujone-like, floral, green, and woody odor notes. google.com Hydroxyl-modified cyclooctenes are also useful in strain-promoted copper-free click chemistry for bioconjugation and imaging applications. sigmaaldrich.com The biological activity of this compound and its derivatives, including potential antimicrobial and antifungal properties, is an emerging area of interest. ontosight.ai
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
cyclooct-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2 |
InChI Key |
UJZBDMYKNUWDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CC(CC1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cycloocten 1 Ol and Its Stereoisomers
Established and Evolving Synthetic Routes to 2-Cycloocten-1-ol
The formation of the this compound structure can be achieved through several primary strategies, including the reduction of the corresponding ketone, direct oxidation of the parent cycloalkene, and construction of the eight-membered ring via cyclization reactions.
The reduction of 2-cycloocten-1-one (B154278) to this compound is a direct and common transformation. smolecule.com This involves the conversion of the ketone functional group to a hydroxyl group. Standard reducing agents are effective for this purpose. Catalytic hydrogenation, employing hydrogen gas with metal catalysts like palladium or nickel, is a frequently used method. Care must be taken during palladium-catalyzed hydrogenation to control the pressure to prevent the saturation of the carbon-carbon double bond.
Another approach is the reductive amination of 2-cycloocten-1-one, where the ketone first reacts with ammonia (B1221849) to form an imine, which is then reduced. Reagents such as sodium cyanoborohydride (NaBH3CN) are suitable for this reduction, as they tend to preserve the double bond of the cyclooctene (B146475) ring.
Table 1: Reagents for the Reduction of 2-Cycloocten-1-one
| Reagent/Catalyst | Reaction Type | Key Considerations | Reference |
|---|---|---|---|
| H₂/Palladium | Catalytic Hydrogenation | Pressure must be controlled to avoid reducing the C=C double bond. | |
| H₂/Nickel | Catalytic Hydrogenation | Commonly used metal catalyst for ketone reduction. | |
| Sodium Cyanoborohydride (NaBH₃CN) | Reductive Amination (after imine formation) | Selectively reduces the imine without affecting the C=C double bond. |
The direct oxidation of cyclooctene can yield this compound, often as part of a mixture of oxygenated products that may also include 2-cycloocten-1-one and epoxycyclooctane. researchgate.netut.ac.ir The product distribution is highly dependent on the catalyst and reaction conditions. The primary mechanism is typically allylic oxidation, where a C-H bond adjacent to the double bond is oxidized. ut.ac.ir
Several catalytic systems have been investigated for this transformation:
Iron Porphyrin Catalysts : In systems using [FeIII(tppf20)] as a catalyst in acetonitrile (B52724)/methanol, the oxidation of cyclooctene primarily yields the epoxide, but traces of this compound and 2-cycloocten-1-one are also formed. nih.gov
Copper-Histidine Complexes : A Cu(II)-Histidine complex immobilized on Al-MCM-41 has been used to catalyze the oxidation of cyclooctene with tert-butyl hydroperoxide (TBHP). ut.ac.ir This system produced a mixture containing 43% cyclooctene oxide and a combined 42% of this compound and 2-cycloocten-1-one. ut.ac.ir
Free-Radical Oxidation : Uncatalyzed oxidation of cyclooctene with t-butyl hydroperoxide can produce this compound in very low yields (0.35%), alongside cyclooctene oxide (40.2%) and 2-cycloocten-1-one (1.18%). researchgate.net This free-radical pathway is initiated by peroxides like TBHP or H₂O₂. researchgate.net
The choice of oxidant and solvent, along with temperature, plays a crucial role in determining the selectivity between allylic oxidation products (alcohol and ketone) and epoxidation products.
Table 2: Product Distribution in Catalytic Oxidation of Cyclooctene
| Catalyst System | Oxidant | This compound Yield/Selectivity | Other Major Products | Reference |
|---|---|---|---|---|
| Cu(His)₂/Al-MCM-41 | TBHP | 12% (part of a 42% mixture with ketone) | Epoxycyclooctane (43%), 2-Cycloocten-1-one (45%) | ut.ac.ir |
| [FeIII(tppf20)] | H₂O₂ | Trace amounts | Epoxycyclooctane (>98%) | nih.gov |
| None (Free-radical) | t-butyl hydroperoxide | 0.35% | Epoxycyclooctane (40.2%), 2-Cycloocten-1-one (1.18%) | researchgate.net |
Ring-Closing Metathesis (RCM) is a powerful method for constructing cyclic alkenes, including eight-membered rings. organic-chemistry.org This reaction utilizes transition-metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to form a new double bond within a single molecule by joining two terminal alkene groups. organic-chemistry.orgnih.gov While the synthesis of five- and six-membered rings is common, the formation of eight-membered rings has also been achieved. organic-chemistry.org
The general strategy involves a diene precursor that, upon cyclization, forms the cyclooctene ring. nih.govacs.org The driving force for the reaction, especially with terminal alkenes, is the formation of volatile ethylene (B1197577) gas. organic-chemistry.org The presence of a hydroxyl group on the acyclic precursor allows for the direct synthesis of a cyclooctenol scaffold. For instance, reports have described RCM leading to transient cyclohexadienol moieties, showcasing the compatibility of the hydroxyl group with the reaction conditions. nih.govacs.org The development of catalysts that tolerate a wide variety of functional groups has made RCM a versatile tool for synthesizing complex cyclic structures like substituted 2-cycloocten-1-ols. organic-chemistry.org
Hydroxylation and Related Oxidative Pathways to this compound
Stereoselective Synthesis of this compound and Chiral Derivatives
Controlling the three-dimensional structure of this compound is critical for its use as a chiral building block. Both asymmetric catalysis and diastereoselective methods are employed to achieve high levels of stereocontrol.
Asymmetric catalysis introduces chirality using a small amount of a chiral catalyst. Several strategies are applicable to the synthesis of enantiomerically enriched this compound.
Asymmetric Hydrogenation : The asymmetric hydrogenation of 2-cycloocten-1-one using a chiral catalyst can produce a specific enantiomer of this compound. This is a widely used industrial method for producing chiral alcohols. jku.atunimi.it Rhodium complexes with atropisomeric phosphine (B1218219) ligands are effective for the asymmetric hydrogenation of allylic alcohols. google.com
Asymmetric Ring-Opening of Epoxides : The enantioselective ring-opening of achiral meso-epoxides, such as cyclooctene oxide, provides a powerful route to chiral allylic alcohols. thieme-connect.com Chiral catalysts, including chromium(salen) complexes and chiral Lewis bases, can facilitate the desymmetrization of the epoxide with various nucleophiles to yield chiral 1,2-functionalized products that can be converted to or are themselves chiral allylic alcohols. thieme-connect.combeilstein-journals.org Even the relatively unreactive cyclooctene oxide can undergo this transformation, albeit sometimes in moderate yield. thieme-connect.com
Asymmetric Ring-Closing Metathesis (ARCM) : The use of chiral ruthenium or molybdenum catalysts in RCM can induce high enantiomeric and diastereomeric excesses in the resulting cyclic products. researchgate.net This allows for the direct formation of enantiomerically pure cyclooctene derivatives from prochiral dienes. researchgate.net
Diastereoselective synthesis relies on controlling the stereochemical outcome of a reaction by using a substrate that already contains one or more stereocenters or by the influence of a chiral auxiliary.
A key factor in the diastereoselectivity of reactions involving this compound is its ground-state conformation. unl.pt The eight-membered ring often adopts a chair-boat conformation where a bulky hydroxyl group prefers an equatorial orientation. unl.pt This conformational preference can direct incoming reagents to a specific face of the double bond. For example, the hydroxyl-directed cyclopropanation of this compound shows a reversal of selectivity compared to smaller five-, six-, or seven-membered cycloalkenols. unl.pt This is explained by the preferred conformation of the starting material, which dictates the accessibility of the double bond faces to the cyclopropanating reagent. unl.pt
This substrate-controlled diastereoselectivity is a powerful tool in synthesis, allowing the stereochemistry of the starting alcohol to dictate the configuration of newly formed stereocenters in the product. unl.pt
Enantioselective Approaches to this compound Enantiomers
The synthesis of specific enantiomers of this compound is a significant area of research, primarily achieved through the asymmetric rearrangement of meso-epoxides or the kinetic resolution of racemic mixtures.
One prominent method is the asymmetric base-mediated rearrangement of cyclooctene oxide. This reaction desymmetrizes the achiral epoxide to form an optically active allylic alcohol. Chiral lithium amide bases, particularly those derived from C2-symmetric diamines, have been effectively employed for this purpose. For instance, (R)-2-cycloocten-1-ol has been prepared with high enantiomeric excess using homochiral bis-lithium amide bases. researchgate.netresearchgate.net The enantioselectivity of this transformation is highly dependent on the structure of the chiral base, including the steric bulk of its substituents. researchgate.net In some cases, using a substoichiometric amount of the chiral base in the presence of an achiral base like n-butyllithium can catalytically generate the desired enantiomer in good enantiomeric excess. researchgate.netthieme-connect.com
Another powerful technique for obtaining enantiomerically pure this compound is through enzymatic kinetic resolution. This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture of the alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. Lipases such as those from Candida antarctica (CaLB) and Pseudomonas cepacia are commonly used. mdpi.comresearchgate.net The efficiency and enantioselectivity of these resolutions can often be enhanced by optimizing reaction conditions, such as temperature and the choice of solvent or acyl donor. mdpi.com Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, offers a pathway to theoretically achieve a 100% yield of a single enantiomer. nih.gov
Representative Enantioselective Syntheses of this compound
| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Rearrangement | (R,R)-Homochiral bis-lithium amide bases | Cyclooctene oxide | Good | Very Good | (R)-2-Cycloocten-1-ol | researchgate.net |
| Asymmetric Rearrangement | Chiral bis-lithium amide + n-BuLi | Cyclohexene (B86901) oxide | 91 | 96 | (S)-2-Cyclohexen-1-ol | thieme-connect.com |
| Lipase-catalyzed Kinetic Resolution | Lipase from Pseudomonas cepacia (PS-D) | rac-(Z)-Cyclooct-5-ene-1,2-diol | 41 (monoacetate) / 57 (diol) | 50 (monoacetate) / 35 (diol) | (1S,2S)-monoacetate / (1R,2R)-diol | mdpi.com |
Green Chemistry Principles and Sustainable Syntheses of this compound
The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental footprint of chemical processes. This involves developing cleaner reagents and catalytic systems and designing synthetic routes that are more efficient in their use of raw materials.
Development of Environmentally Benign Oxidants and Catalysts
A key target for green synthesis is the allylic oxidation of cyclooctene to produce this compound and its corresponding ketone, 2-cycloocten-1-one. Traditional methods often rely on stoichiometric amounts of heavy metal oxidants, which are hazardous and generate significant waste. Modern research focuses on catalytic systems that use environmentally benign oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂).
One approach involves the use of manganese complexes with Schiff base ligands as catalysts for the partial oxidation of cyclooctene. ijcce.ac.ir These catalysts can be immobilized on solid supports, such as metal-organic frameworks (MOFs) on a magnetic core (e.g., Fe₃O₄), which facilitates their recovery and reuse, a key principle of green chemistry. ijcce.ac.ir Such systems have demonstrated good selectivity for allylic oxidation products, including this compound, under relatively mild conditions. The choice of solvent and oxidant can significantly influence the product distribution, with acetonitrile often favoring the formation of 2-cycloocten-1-one and this compound. ijcce.ac.ir
Catalytic Oxidation of Cyclooctene
| Catalyst System | Oxidant | Solvent | Key Products | Reference |
|---|---|---|---|---|
| Manganese Schiff Base Complex on Fe₃O₄@UiO-66 | tert-butylhydroperoxide (TBHP) | Acetonitrile | 2-Cycloocten-1-one, this compound, Epoxycyclooctane | ijcce.ac.ir |
| Oxovanadium(IV) Schiff-base on MWNTs | Molecular Oxygen (O₂) | Acetonitrile | 2-Cycloocten-1-one, this compound, Epoxycyclooctane | ijcce.ac.ir |
Atom Economy and Efficiency in this compound Synthesis
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by how much of the starting materials' mass becomes part of the final product. Reactions with high atom economy are inherently less wasteful.
Chemical Reactivity and Mechanistic Investigations of 2 Cycloocten 1 Ol
Transformation of the Allylic Alcohol Functionality in 2-Cycloocten-1-ol
The hydroxyl group of this compound, positioned adjacent to the double bond, exhibits characteristic reactivity, enabling its conversion into various other functional groups through oxidation, reduction, and substitution reactions.
The oxidation of the secondary allylic alcohol, this compound, is a common method to synthesize 2-cycloocten-1-one (B154278). This transformation can be achieved using a variety of oxidizing agents. Pyridinium chlorochromate (PCC) is a well-established reagent for oxidizing secondary alcohols to ketones without affecting other sensitive functionalities like the double bond. libretexts.orgresearchgate.net The reaction typically involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to yield the ketone. libretexts.org Active manganese dioxide (MnO2) is another effective reagent for this purpose, offering good yields for the conversion of this compound to 2-cycloocten-1-one. acs.org
Beyond the formation of ketones, the oxidation of cyclooctene (B146475), from which this compound is derived, can lead to a mixture of oxygenated products. Catalytic systems involving transition metals are frequently employed for this purpose. For instance, the oxidation of cyclooctene can yield this compound, 2-cycloocten-1-one, and cyclooctene oxide. ijcce.ac.irresearchgate.netresearchgate.net The product distribution often depends on the catalyst, oxidant, and reaction conditions. ijcce.ac.irijcce.ac.ir Some iron porphyrin catalysts have been shown to produce the epoxide with high selectivity, with only trace amounts of this compound and 2-cycloocten-1-one. nih.gov In contrast, certain manganese-based catalysts can be tuned to favor the formation of the ketone. ijcce.ac.ir The use of hydrogen peroxide as an oxidant with a titanium silicalite-1 (TS-1) catalyst also produces a mixture including this compound, 2-cycloocten-1-one, and the corresponding epoxide and diol. iiste.org
The mechanism of these oxidations can proceed through different pathways. An allylic pathway involves the initial formation of a hydroperoxide intermediate which then decomposes to the alcohol or ketone. ijcce.ac.irresearchgate.net Alternatively, an epoxidation pathway involves the direct oxidation of the C=C double bond. ijcce.ac.ir
Table 1: Oxidation of this compound and Related Reactions
| Starting Material | Reagent/Catalyst | Product(s) | Yield/Selectivity | Reference(s) |
|---|---|---|---|---|
| This compound | Active Manganese Dioxide | 2-Cycloocten-1-one | Improved yield | acs.org |
| This compound | Pyridinium Chlorochromate (PCC) | 2-Cycloocten-1-one | N/A | libretexts.orgchemrxiv.org |
| Cyclooctene | FeIII(tppf20) / H2O2 | Cyclooctene oxide, 2-cycloocten-1-one, this compound | >98% epoxide, trace others | nih.gov |
| Cyclooctene | Manganese Schiff Base Complex / TBHP | 2-Cycloocten-1-one, this compound, Cyclooctene oxide | Variable, favors ketone | ijcce.ac.ir |
The reduction of this compound can target either the double bond or the alcohol functionality, or both, depending on the chosen reagents and conditions. Catalytic hydrogenation, typically employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas, will generally reduce the carbon-carbon double bond to afford cyclooctanol.
Alternatively, the hydroxyl group can be removed through deoxygenation reactions. While specific examples for this compound are not prevalent in the provided context, general methods for deoxygenation of allylic alcohols are well-established. One common approach is the Barton-McCombie deoxygenation, which involves conversion of the alcohol to a thiocarbonyl derivative followed by radical-mediated reduction with a tin hydride. Another method involves the reduction of the corresponding tosylate or mesylate with a hydride reagent like lithium aluminum hydride (LiAlH4). The direct reduction of the alcohol is more challenging but can sometimes be achieved under forcing conditions.
The hydroxyl group of this compound readily undergoes esterification and etherification, which are common strategies for protecting the alcohol or for introducing new functional groups.
Esterification can be accomplished by reacting this compound with a carboxylic acid, acid chloride, or acid anhydride. Acid catalysis is often employed when using a carboxylic acid. For example, acetylation can be achieved using acetic anhydride, often in the presence of a base like pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). doi.org The formation of benzoate (B1203000) esters is also a common transformation. oup.com These esterification reactions are crucial for synthetic strategies and for the determination of enantiomeric purity of the alcohol through the formation of diastereomeric esters, such as with Mosher's acid (MTPA). oup.comresearchgate.net
Etherification involves the conversion of the hydroxyl group into an ether. This can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Other methods include acid-catalyzed addition to alkenes or using alkylating agents under various conditions. For instance, the formation of a methoxy (B1213986) ether from a similar cyclic alcohol, (S)-cyclopent-2-en-1-ol, has been reported. researchgate.net
Reduction and Hydrogenation Chemistry of this compound
Reactions Involving the Cyclooctene Double Bond in this compound
The endocyclic double bond in this compound is a site of rich reactivity, participating in a variety of addition and cycloaddition reactions. ijcce.ac.ir
The double bond of this compound and its parent compound, cyclooctene, can undergo various hydrofunctionalization and halogenation reactions.
Hydrofunctionalization encompasses reactions where H-X (where X is a heteroatom or a carbon group) is added across the double bond. For instance, oxymercuration-demercuration is a classic method for the hydration of alkenes. The cyclization of 4-cycloocten-1-ol with mercury(II) acetate (B1210297), followed by reduction, leads to the formation of fused bicyclic ethers like 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane, demonstrating an intramolecular hydroalkoxylation. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org
Halogenation, the addition of halogens (e.g., Br2, Cl2) across the double bond, is another fundamental reaction. The bromination of cis-5-cyclooctene-1,2-dione, a derivative of cyclooctene, is accompanied by transannular bonding to form a dibromo keto ether. cdnsciencepub.com Similarly, the reaction of cyclooctene with N-bromosuccinimide (NBS) can lead to allylic bromination, producing 3-bromocyclooctene, which is a precursor for synthesizing derivatives of this compound. google.com
The double bond in cyclooctene derivatives can participate as a dienophile in Diels-Alder reactions or as a component in photocycloadditions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com While this compound itself is a dienophile, derivatives where the cyclooctene ring is part of the diene system have been studied. For example, 2-(1'-cycloalkenyl)thiophenes, including the eight-membered ring derivative, undergo Diels-Alder reactions with N-phenylmaleimides. researchgate.net The size of the cycloalkene ring was found to influence the product distribution. researchgate.net
[2+2] Photocycloadditions are photochemical reactions that form four-membered rings from two alkene units. These reactions are often initiated by the absorption of UV light. While specific examples involving this compound were not detailed in the provided search results, the photo-induced Diels-Alder reaction of 2-cycloocten-1-one has been reported, indicating the photochemical reactivity of this system. acs.org
Table 2: Addition and Cycloaddition Reactions of Cyclooctene Derivatives
| Reactant(s) | Reaction Type | Reagent(s) | Product(s) | Notes | Reference(s) |
|---|---|---|---|---|---|
| 4-Cycloocten-1-ol | Intramolecular Oxymercuration | Hg(OAc)2, then NaBH4 | 9-Oxabicyclo[3.3.1]nonane, 9-Oxabicyclo[4.2.1]nonane | Formation of fused bicyclic ethers | beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org |
| cis-5-Cyclooctene-1,2-dione | Bromination | Br2 | Dibromo keto ether | Involves transannular bonding | cdnsciencepub.com |
| 2-(1´-Cyclooctenyl)thiophene + N-Phenylmaleimide | Diels-Alder | Heat | Diels-Alder adducts | Ring size affects product distribution | researchgate.net |
Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctenols
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins. In the context of cyclooctenol and its derivatives, ROMP allows for the creation of functionalized polyalkenamers with a regular distribution of structural units. researchgate.net The polymerization is typically initiated by well-defined ruthenium-based catalysts, such as Grubbs' catalysts. rsc.orgresearchgate.net
The polymerization of cyclooctene (COE) derivatives can be controlled through the use of chain transfer agents (CTAs). For instance, glycerol (B35011) carbonate derivatives have been successfully employed as CTAs in the ROMP of COE, leading to the synthesis of mono- and di-(glycerol carbonate) telechelic polyolefins. rsc.orgrsc.org Similarly, acyclic, 1,3-disubstituted allenes can act as CTAs, providing end-functionalized polymers and enabling control over the polymer's molecular weight. acs.org
The kinetics of ROMP of cis-cyclooctene using a second-generation Grubbs' catalyst have been studied, revealing the influence of temperature and the addition of a CTA on the reaction rate. researchgate.net The presence of functional groups on the cyclooctene ring can significantly affect the polymerization. While monomers with alcohol, ketone, ester, and bromine functionalities can be directly polymerized, those with nitrile or epoxy groups have been reported to deactivate the ruthenium catalyst. researchgate.net
The resulting polymers from the ROMP of cyclooctenols possess an unsaturated backbone, which allows for further modification, such as through macromolecular cross-metathesis reactions. researchgate.net This post-polymerization modification opens avenues for creating a wide range of functional materials. acs.org
Table 1: Examples of Catalysts and Monomers in ROMP of Cyclooctene Derivatives
| Catalyst | Monomer/Derivative | Key Finding |
|---|---|---|
| Grubbs' 2nd generation catalyst | cis-Cyclooctene | Kinetic studies show dependence on temperature and chain transfer agents. researchgate.net |
| Ruthenium-based catalysts | Cyclooctene with glycerol carbonate CTAs | Synthesis of telechelic polyolefins. rsc.orgrsc.org |
| Grubbs' 3rd generation catalyst | Cyclic allenes with allene-based CTAs | Production of end-functionalized poly(allenamer)s. acs.org |
| (PCy₃)₂(Cl)₂Ru=CHCHCPh₂ | 5-substituted cyclooctenes | Successful polymerization of alcohol, ketone, ester, and bromine functionalized monomers. researchgate.net |
Rearrangement Pathways of this compound and Related Structures
Allylic Rearrangements in this compound Systems
Allylic rearrangements, or allylic shifts, are organic reactions where a double bond in an allyl compound shifts to the adjacent carbon atom. lscollege.ac.in This process is common in nucleophilic substitution reactions and can proceed through S_N1' or S_N2' mechanisms, involving a resonance-stabilized allylic carbocation or a direct attack at the allylic position, respectively. lscollege.ac.inwikidoc.org
In systems related to this compound, allylic rearrangements can lead to a mixture of products. For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) yields both 2-buten-1-ol and 3-buten-2-ol. wikipedia.org The product distribution is influenced by factors such as steric hindrance. lscollege.ac.inwikipedia.org In the case of 1-chloro-3-methyl-2-butene, the tertiary alcohol, 2-methyl-3-buten-2-ol, is the major product (85%) over the primary alcohol, 3-methyl-2-buten-1-ol (B147165) (15%). lscollege.ac.inwikipedia.org
The formation of an allylic intermediate is key to these rearrangements. wikipedia.org This intermediate is stabilized by electron delocalization through resonance. firsthope.co.in The subsequent migration of a substituent, often a 1,2-shift, results in the rearranged product. firsthope.co.in These rearrangements are significant in organic synthesis for creating structural isomers and controlling regioselectivity. firsthope.co.in
In the context of larger ring systems, DFT calculations have been used to study the rearrangement of molecules like 2-(2-cyclooctene-1-yl)-phenol. mdpi.com These studies indicate that such rearrangements are often facilitated by proton catalysis, as the uncatalyzed bond breaking is energetically unfavorable. mdpi.com
Table 2: Product Distribution in Allylic Rearrangement
| Substrate | Reagent | Product 1 (Yield) | Product 2 (Yield) |
|---|---|---|---|
| 1-chloro-2-butene | NaOH | 2-buten-1-ol | 3-buten-2-ol |
| 1-chloro-3-methyl-2-butene | NaOH | 3-methyl-2-buten-1-ol (15%) lscollege.ac.inwikipedia.org | 2-methyl-3-buten-2-ol (85%) lscollege.ac.inwikipedia.org |
Transannular Reactions of this compound Derivatives within the Medium Ring
Transannular reactions are intramolecular reactions that occur across a ring, typically in medium-sized rings (8-11 members) where the ring's flexibility allows distant atoms to come into close proximity. These reactions are a powerful strategy for constructing bicyclic ring systems. nih.gov
In derivatives of this compound, transannular reactions can be initiated by various reagents. For example, the cyclization of 4-cycloocten-1-ol with mercury(II) acetate (Hg(OAc)₂) can lead to the formation of fused bicyclic products, specifically 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane. beilstein-journals.org The regioselectivity of this reaction is dependent on the reaction conditions; the presence of sodium acetate favors the formation of the [4.2.1] system, while its absence leads exclusively to the [3.3.1] product. beilstein-journals.org
Samarium(II) iodide (SmI₂) can mediate transannular ketone-olefin cyclizations in cyclooctanone (B32682) derivatives, providing an efficient route to bicyclo[3.3.0]octane systems with high yield and diastereoselectivity. nih.gov The regioselectivity of these reactions can be rationalized by examining the low-energy conformations of the starting keto-alkene. nih.gov
Radical-mediated transannular cyclizations are also known. For instance, a cyclooctenyl substituted α-ketenyl radical can undergo a domino transannular radical cyclization to form [3.3.3]propellane structures, which has been applied in the synthesis of natural products like (±)-modhephene. researchgate.net Furthermore, transannular C-H insertion reactions of cyclooctenyl triflate can be initiated, leading to the formation of isomeric alkene products through a nonclassical cation intermediate. nsf.gov
Table 3: Examples of Transannular Reactions in Cyclooctene Derivatives
| Substrate | Reagent/Catalyst | Product(s) |
|---|---|---|
| 4-Cycloocten-1-ol | Hg(OAc)₂ | 9-Oxabicyclo[3.3.1]nonane, 9-Oxabicyclo[4.2.1]nonane beilstein-journals.org |
| Cyclooctanone derivatives | SmI₂ | Bicyclo[3.3.0]octane systems nih.gov |
| Cyclooctenyl substituted thioester | Bu₃SnH, AIBN | [3.3.3]Propellane core structure researchgate.net |
| Cyclooctenyl triflate | [Li]⁺[WCA]⁻ | Isomeric bicyclic alkenes nsf.gov |
Transition Metal-Catalyzed Transformations of this compound
Cross-Coupling Reactions Involving this compound Scaffolds
Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. acs.org The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a widely used method for coupling organoboron compounds with organic halides or triflates. wikipedia.orglibretexts.org
While direct cross-coupling with the hydroxyl group of this compound is not typical, derivatives of the cyclooctenol scaffold are readily employed in these reactions. For instance, cyclooctenyl triflates can be used as coupling partners in Suzuki reactions. wikipedia.org Aryl-substituted cyclooctene derivatives have been synthesized using Suzuki coupling. thieme-connect.de The reactivity of the coupling partner depends on the leaving group, with the general trend being I > OTf > Br >> Cl. wikipedia.org
The mechanism of the Suzuki coupling involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org Various palladium sources, such as Pd(OAc)₂ and Pd₂(dba)₃, can be used, often in combination with phosphine (B1218219) ligands that influence the catalyst's activity and stability. organic-chemistry.org
Beyond palladium, other transition metals like nickel have also been utilized in cross-coupling reactions. These reactions have been extended to include a wide range of substrates, including alkyl bromides, expanding the scope of accessible molecular architectures from cyclooctene-based starting materials. organic-chemistry.org
Table 4: Key Features of Suzuki-Miyaura Coupling
| Feature | Description |
|---|---|
| Catalyst | Typically Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄), also Nickel. libretexts.org |
| Electrophile | Aryl, vinyl, or alkyl halides (I, Br, Cl) or triflates (OTf). wikipedia.org |
| Nucleophile | Organoboron compounds (boronic acids, boronic esters). wikipedia.org |
| Base | Required for activation of the organoboron species (e.g., NaOH, NaOMe, KF). libretexts.orgorganic-chemistry.org |
| Key Mechanistic Steps | Oxidative Addition, Transmetalation, Reductive Elimination. libretexts.org |
Hydrofunctionalization and Oxidative Functionalization Catalysis
Transition metal catalysts are pivotal in the hydrofunctionalization and oxidative functionalization of alkenes, including this compound and its parent structure, cyclooctene. These reactions introduce new functional groups across the double bond or at allylic positions.
Oxidative Functionalization: The oxidation of cyclooctene can yield a variety of products, including cyclooctene oxide, this compound, and 2-cycloocten-1-one. ijcce.ac.irijcce.ac.irresearchgate.net The product distribution is highly dependent on the catalyst and oxidant used. For example, first-row transition metal phthalocyanine (B1677752) complexes catalyze the oxidation of cyclooctene, with iodosylbenzene as the oxygen donor, to selectively produce cyclooctene oxide. ijcce.ac.ir In contrast, the oxidation of cyclohexene (B86901) with the same catalysts yields a mixture of the epoxide, 2-cyclohexen-1-ol (B1581600), and 2-cyclohexen-1-one. ijcce.ac.ir
Manganese Schiff base complexes immobilized on supports have been shown to catalyze the partial oxidation of cyclooctene, with a preference for forming 2-cycloocten-1-one via an allylic oxidation pathway. ijcce.ac.ir The reaction proceeds through the formation of a peroxide intermediate, which then decomposes to the alcohol or ketone. ijcce.ac.ir Similarly, copper(II)-histidine complexes catalyze cyclooctene oxidation to a mixture of cyclooctene oxide, this compound, and 2-cycloocten-1-one. ut.ac.ir
Hydrofunctionalization: Radical hydrofunctionalization of olefins, catalyzed by transition metals like cobalt, manganese, and iron, offers a chemoselective method for adding a hydrogen and a functional group across a double bond. scispace.com These reactions often proceed via a metal-hydride hydrogen atom transfer (HAT) mechanism. scispace.com For example, cobalt(salen) complexes can catalyze the aerobic oxidation of allylic alcohols like 2-cyclohexen-1-ol to a mixture of the corresponding ketone and secondary alcohol. scispace.com Mercury(II) salts can also mediate the cyclization of 4-cycloocten-1-ol, which can be considered a type of intramolecular hydroalkoxylation. beilstein-journals.orgbeilstein-journals.org
Table 5: Products of Cyclooctene Oxidation with Various Catalysts
| Catalyst System | Oxidant | Major Product(s) | Reference |
|---|---|---|---|
| Transition Metal Phthalocyanines | Iodosylbenzene | Cyclooctene oxide | ijcce.ac.ir |
| Fe₃O₄@UiO-66-NH-Sa@MnCl₂ | TBHP | 2-Cycloocten-1-one | ijcce.ac.ir |
| Cu(II)-Histidine Complex/Al-MCM-41 | TBHP | 2-Cycloocten-1-one, Cyclooctene oxide | ut.ac.ir |
| Mesoporous Ga-Mo oxide | H₂O₂ | Cyclooctene oxide | researchgate.net |
Organocatalytic Applications in this compound Chemistry
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. While direct organocatalytic applications featuring this compound as the primary substrate are not extensively detailed in the provided search results, the principles of organocatalysis can be applied to its derivatives and related systems. Organocatalysts, such as proline and its derivatives, imidazolidinones, and thioureas, are known to activate substrates through the formation of iminium ions, enamines, or through hydrogen bonding interactions. caltech.edukyoto-u.ac.jp
For instance, the LUMO-lowering activation of α,β-unsaturated ketones, a class of compounds to which 2-cycloocten-1-one (the oxidized form of this compound) belongs, has been successfully achieved using imidazolidinone organocatalysts. caltech.edu This activation strategy enables enantioselective reactions such as the Diels-Alder reaction. caltech.edu Similarly, proline has been shown to be an effective catalyst for direct aldehyde aldol (B89426) reactions, proceeding through enamine intermediates. caltech.edu
The development of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, has enabled highly enantioselective intramolecular Michael additions to construct chiral oxacycles. kyoto-u.ac.jp This type of catalysis relies on the simultaneous activation of both the nucleophile and the electrophile within the chiral scaffold of the catalyst.
A notable example of organocatalysis involving a cyclooctene derivative is the use of trans-cyclooctenes as catalysts for halolactonization reactions. researchgate.net In this case, the strained double bond of the trans-cyclooctene (B1233481) acts as the catalytic site. Mechanistic studies have revealed the importance of substituents on the cyclooctene ring in accelerating the reaction. researchgate.net
The table below summarizes different types of organocatalysis that could be conceptually applied to derivatives of this compound.
| Organocatalysis Type | Catalyst Example | Mechanistic Principle | Potential Application for this compound Derivatives |
| Iminium Catalysis | Imidazolidinones | LUMO-lowering of α,β-unsaturated systems | Asymmetric reactions of 2-cycloocten-1-one (e.g., Diels-Alder, Michael addition) |
| Enamine Catalysis | Proline | HOMO-raising of carbonyl compounds | Functionalization at the α-position of cyclooctanone (derived from this compound) |
| Bifunctional Catalysis | Thiourea-amines | Dual activation via hydrogen bonding | Asymmetric intramolecular cyclizations of suitable this compound derivatives |
| Alkene Catalysis | trans-Cyclooctenes | Activation of electrophiles by the strained double bond | Catalyzing additions to other molecules, with a modified this compound scaffold as the catalyst |
Stereochemical Analysis and Stereoselective Outcomes in 2 Cycloocten 1 Ol Research
Conformational Dynamics and Analysis of 2-Cycloocten-1-ol Ring Systems
The eight-membered ring of cyclooctene (B146475) is not planar and can adopt several conformations. Computational studies have explored the conformational space of cyclooctene, identifying multiple chiral conformations. units.it For this compound, the presence of the hydroxyl group further influences the conformational preferences. Research indicates that this compound tends to adopt a chair-boat conformation where the hydroxyl group preferentially occupies an equatorial position to minimize steric hindrance. unl.pt The dynamic interchange between these conformations is a key factor in understanding the molecule's reactivity. nih.gov
The conformational landscape of cyclooctane (B165968) and its derivatives has been a subject of interest, with various conformations like boat-chair and twist-chair-chair being identified. acs.orgacs.org These studies, while not exclusively on this compound, provide a foundational understanding of the conformational possibilities within an eight-membered ring. The introduction of a double bond and a hydroxyl group in this compound introduces additional torsional and steric strains that dictate the most stable conformations. For instance, in related dibenzocyclooctadiene systems, substituent effects have been shown to modulate the conformational dynamics between boat and chair forms. nih.gov
The stability of different conformations can be influenced by factors such as intramolecular hydrogen bonding. In similar cyclic alcohols like 2-cyclohexen-1-ol (B1581600) and 3-cyclopenten-1-ol, intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bond has been studied, which can affect the conformational equilibrium. acs.org Such interactions are also plausible in this compound and would play a role in its conformational behavior.
Table 1: Conformational Preferences in Cyclooctene Derivatives
| Compound | Predominant Conformation | Key Influencing Factors |
| (Z)-Cyclooctene | Multiple chiral conformations identified computationally. units.it | Ring strain, torsional strain. units.it |
| This compound | Chair-boat with equatorial hydroxyl group. unl.pt | Minimization of steric hindrance of the hydroxyl group. unl.pt |
| Dibenzocyclooctadiene Derivatives | Boat or Chair | Intramolecular hydrogen bonding and π-π stacking favor the boat conformation. nih.gov |
Diastereoselectivity and Enantioselectivity in Reactions of this compound
The stereochemical outcome of reactions involving this compound is a critical area of research, with a focus on achieving high levels of diastereoselectivity and enantioselectivity.
Diastereoselectivity:
Reactions such as epoxidation and cyclopropanation of this compound often exhibit diastereoselectivity, where one diastereomer is formed in preference to another. This selectivity is largely governed by the directing effect of the allylic hydroxyl group and the conformational biases of the ring system. unl.ptacs.org
For example, the Simmons-Smith cyclopropanation of this compound shows a reversal of selectivity compared to smaller ring cycloalkenols. unl.pt While five-, six-, and seven-membered cycloalkenols typically yield syn cyclopropanes, this compound can favor the anti isomer due to its preferred chair-boat conformation. unl.pt In Diels-Alder reactions involving 2-(1´-cycloalkenyl)thiophenes, the size of the cycloalkene ring, including the eight-membered ring, plays a crucial role in determining the product distribution and diastereoselectivity. researchgate.net
Enantioselectivity:
Enantioselective synthesis and reactions of this compound are essential for accessing enantiomerically pure compounds. Kinetic resolution is a common strategy to separate enantiomers of racemic allylic alcohols. nih.gov This can be achieved through various methods, including enzyme-catalyzed reactions and asymmetric catalysis.
For instance, lipase-catalyzed acylation is a well-established method for the kinetic resolution of racemic secondary alcohols. The enantioselective hydrolysis of acetates of cyclic allylic alcohols, including those with structures analogous to this compound, has been accomplished using microorganisms like Rhizopus nigricans. cdnsciencepub.com Chiral phosphoric acid-catalyzed kinetic resolution has also been developed for tertiary allylic alcohols, providing access to enantioenriched cyclic ethers. acs.orgnih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation has proven effective for the kinetic resolution of racemic allylic alcohols, offering high selectivity factors. nih.gov
Table 2: Examples of Stereoselective Reactions Involving Cyclic Allylic Alcohols
| Reaction | Substrate Class | Stereochemical Outcome | Key Factors |
| Simmons-Smith Cyclopropanation | Cyclic Alkenols | Good syn:anti ratios, with reversal of selectivity for 8- or 9-membered rings. unl.pt | Ground state conformation of the alkene. unl.pt |
| Epoxidation | Chiral Allylic Alcohols | Diastereoselectivity controlled by allylic strain and hydrogen bonding. acs.org | Directing effect of the hydroxyl group. acs.org |
| Kinetic Resolution (Hydrogenation) | Racemic Allylic Alcohols | High enantiomeric excess (ee) achieved. researchgate.net | Chiral catalysts (e.g., Ru-BINAP). researchgate.net |
| Kinetic Resolution (Enzyme-Catalyzed) | Racemic Allylic Alcohols | Enantioselective hydrolysis of acetates. cdnsciencepub.com | Enzyme specificity (Rhizopus nigricans). cdnsciencepub.com |
Directing Effects of the Hydroxyl Group on Stereochemical Outcomes
The hydroxyl group in this compound plays a crucial role as a directing group in many of its reactions, influencing both regioselectivity and stereoselectivity. organic-chemistry.org This directing effect is primarily due to its ability to coordinate with reagents, thereby delivering them to one face of the double bond.
In epoxidation reactions, the hydroxyl group can form a hydrogen bond with the peroxy acid or coordinate to a metal catalyst, leading to syn-epoxidation, where the epoxide is formed on the same side as the hydroxyl group. rsc.org This effect is well-established for unhindered allylic alcohols. rsc.org However, steric hindrance within the substrate can sometimes override this directing effect. rsc.org
The hydroxyl group's directing ability is also prominent in cyclopropanation reactions. unl.pt In the Simmons-Smith reaction, coordination between the hydroxyl group and the zinc carbenoid reagent directs the methylene (B1212753) group to the syn face of the double bond in many cyclic systems. unl.ptunl.pt This has been a widely used strategy to control the stereochemical outcome of cyclopropanations. unl.pt
Furthermore, the hydroxyl group can influence the outcome of other reactions, such as the zinc-mediated aqueous Barbier-Grignard reaction of cyclic allylic bromides, where good diastereoselectivities are observed. mdpi.com In mercury(II)-salt-mediated cyclizations, the stereoselectivity can be influenced by the directing effect of a neighboring group. beilstein-journals.org The transposition of allylic alcohols catalyzed by rhenium has also been shown to be directed by the hydroxyl group. organic-chemistry.org
Table 3: Influence of the Hydroxyl Group on Reaction Stereochemistry
| Reaction | Reagent/Catalyst | Role of Hydroxyl Group | Predominant Stereochemical Outcome |
| Epoxidation | Peroxy acids, Transition metal catalysts | Directs the reagent to the syn face via hydrogen bonding or coordination. rsc.org | cis-Epoxy alcohol (for unhindered substrates). rsc.org |
| Simmons-Smith Cyclopropanation | Zinc-copper couple, Diiodomethane | Coordinates with the zinc carbenoid, directing methylene delivery. unl.ptunl.pt | syn-Cyclopropane (for many cyclic alkenols). unl.pt |
| Barbier-Grignard Reaction | Zinc, Aldehydes/Ketones | Influences diastereoselectivity in the formation of homoallylic alcohols. mdpi.com | Good diastereoselectivity with aromatic substrates. mdpi.com |
| Rhenium-Catalyzed Transposition | Rhenium catalysts | Directs the regio- and stereoselective transposition. organic-chemistry.org | Depends on the overall substrate structure. organic-chemistry.org |
Methodologies for Stereoisomer Separation and Purity Assessment in Research
The separation of stereoisomers of this compound and the assessment of their purity are crucial steps in stereoselective synthesis and analysis. Various chromatographic and spectroscopic techniques are employed for these purposes.
Separation of Stereoisomers:
Classical resolution via the formation of diastereomeric derivatives is a common method. This involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization or chromatography. A patent describes the resolution of trans-cyclooct-2-en-ol isomers using chiral resolving agents like L-valinol and (S)-(-)-diphenyl-2-pyrrolidinemethanol, leading to an increase in enantiomeric purity. google.com
Chromatographic methods are indispensable for both separation and purity assessment. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers and determining their ratios (enantiomeric excess, ee). acs.org Similarly, chiral Gas Chromatography (GC) can be used for the analysis of volatile derivatives. Column chromatography on standard silica (B1680970) gel is often sufficient for separating diastereomers. mdpi.com
Purity Assessment:
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for assessing both chemical and stereochemical purity. 1H and 13C NMR spectra can be used to distinguish between diastereomers, often by observing differences in chemical shifts and coupling constants. researchgate.netmdpi.com For example, 2D NMR studies have been used to characterize the isomers formed in Diels-Alder reactions of related cycloalkenyl systems. researchgate.net
Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of reactions and getting a preliminary assessment of product purity. rsc.org Spectroscopic techniques combined with chiroptical methods, such as circular dichroism, can be used to assign the absolute configuration of chiral allylic alcohols after derivatization. cdnsciencepub.com
Table 4: Techniques for Stereoisomer Separation and Purity Assessment
| Technique | Application | Information Obtained |
| Separation | ||
| Crystallization | Separation of diastereomeric salts/derivatives. google.com | Isolation of individual stereoisomers. |
| Chiral HPLC | Separation of enantiomers. acs.org | Enantiomeric ratio (ee), isolation of enantiomers. |
| Column Chromatography | Separation of diastereomers. mdpi.com | Isolation of individual diastereomers. |
| Purity Assessment | ||
| NMR Spectroscopy (1H, 13C, 2D) | Structural characterization, diastereomeric ratio. researchgate.netmdpi.com | Chemical structure, stereochemical configuration, purity. |
| Chiral GC/HPLC | Enantiomeric excess (ee) determination. acs.org | Enantiomeric purity. |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check. rsc.org | Presence of starting materials, products, and impurities. |
| Chiroptical Methods (e.g., CD) | Determination of absolute configuration. cdnsciencepub.com | Absolute stereochemistry. |
Theoretical and Computational Chemistry of 2 Cycloocten 1 Ol
Quantum Chemical Calculations on Electronic Structure and Reactivity of 2-Cycloocten-1-ol
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of this compound. These calculations can determine fundamental properties such as molecular orbital energies (HOMO and LUMO), charge distributions, and electrostatic potentials, which are key to predicting chemical behavior. scirp.orgacs.org
Computational studies on the related cyclooctene (B146475) system reveal insights applicable to this compound. The reactivity of the alkene is significantly influenced by the ring's conformation. Investigations into the epoxidation selectivity of cyclooctene suggest that its high selectivity is related to a poor overlap between the sigma bond of the allylic hydrogen (σ(C-αH)) and the pi bond of the double bond (π(C═C)) in its most stable conformation. researchgate.net This poor orbital overlap disfavors allylic hydrogen abstraction by radical species, thus suppressing the formation of allylic byproducts and promoting reactions at the double bond, such as epoxidation. researchgate.net
In the free-radical oxidation of cyclooctene, DFT calculations at the APFD/6-311+G(d) level have been used to model possible reaction pathways. researchgate.net These calculations help to determine activation energies for processes such as the homolysis of peroxide initiators and the subsequent abstraction of an allylic hydrogen atom, which forms a cyclic alkene radical—a key intermediate in the formation of this compound and other oxidation products. researchgate.net The electronic properties calculated through these methods, such as energy gaps (ΔE) and hardness (η), provide a quantitative measure of reactivity. researchgate.net
Conformational Analysis and Energy Landscapes through Computational Methods
The eight-membered ring of this compound allows for significant conformational flexibility, resulting in a complex potential energy surface. researchgate.net Computational methods are essential for identifying the stable conformers and mapping the energy landscapes associated with their interconversion. nih.govresearchgate.net
Studies indicate that this compound preferentially adopts a chair-boat conformation where the bulky hydroxyl group occupies an equatorial-like position to minimize steric strain. unl.pt This conformational preference is a critical factor in determining the stereochemical outcome of its reactions. unl.pt
A detailed computational exploration of the parent cyclooctene ring system has identified at least four distinct chiral conformations, each with two enantiomeric forms. researchgate.net These conformers can interconvert through ring-inversion processes, leading to a total of 16 possible conformers on the potential energy surface. researchgate.net The analysis of this complex landscape, often aided by techniques like Isomap dimension reduction, reveals the intricate relationships between different conformations. researchgate.net The study of cyclo-octane's energy landscape, found to be a nonmanifold structure composed of a sphere and a Klein bottle, highlights the potential mathematical complexity of these eight-membered ring systems. nih.govresearchgate.net Understanding the relative energies and populations of these conformers is crucial, as reaction product selectivity can depend on conformation-specific reaction mechanisms. researchgate.net
Table 1: Computationally Identified Conformational Features of the Cyclooctene Ring This table summarizes general findings from computational studies on the cyclooctene ring, which forms the core structure of this compound.
| Feature | Description | Computational Method Reference | Source |
|---|---|---|---|
| Preferred Conformation | The most stable conformation for cis-cyclooctene has four atoms in a plane. | DFT | researchgate.net |
| Conformational Complexity | The system exists as multiple chiral conformations with enantiomeric forms, leading to at least 16 distinct conformers. | Intrinsic Reaction Coordinate Analyses | researchgate.net |
| Energy Landscape | The potential energy surface for interconversion is complex; for the related cyclo-octane, it is described as a reducible algebraic variety (union of a sphere and a Klein bottle). | Computational Algebraic Geometry, Isomap | nih.govresearchgate.net |
| This compound Specifics | Prefers to adopt a chair-boat conformation with the hydroxyl group in an equatorial orientation. | Conformational Analysis | unl.pt |
Prediction and Modeling of Reaction Mechanisms for this compound Transformations
Computational modeling is a key tool for predicting and understanding the detailed mechanisms of reactions involving this compound. csmres.co.uk By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the most likely reaction pathways. acs.org
One significant transformation is the formation of this compound from the rearrangement of cyclooctene oxide. Computational studies using methods like PM3 and Density Functional Theory (DFT) have been employed to model the stereoselective deprotonation of meso-epoxides by chiral lithium amides. researchgate.net These models investigate the structure of the reagents and the activated complexes, including the role of solvent molecules, to understand how the reaction proceeds to form the chiral allylic alcohol. researchgate.netresearchgate.net
The oxidation of cyclooctene, a common precursor, has also been studied computationally. DFT calculations (APFD/6-311+G(d)) on free-radical oxidation suggest that the formation of ketone products may occur via a unimolecular pathway from a cyclic-alkene peroxide radical, while epoxide formation requires a bimolecular route. researchgate.net Other studies propose two primary competing pathways in cyclooctene oxidation: an allylic path leading to this compound and 2-cycloocten-1-one (B154278), and an epoxidation path across the C=C bond. ijcce.ac.ir
Furthermore, high-level calculations (B3LYP/6-31G* and CASMP2) on the ene reaction of singlet oxygen with trans-cyclooctene (B1233481) predict a mechanism involving a perepoxide intermediate. researchgate.net This contrasts with the two-step, no-intermediate mechanism predicted for simpler acyclic alkenes, highlighting how the conformational constraints of the eight-membered ring alter the reaction mechanism. researchgate.net
Table 2: Computationally Modeled Reaction Mechanisms for this compound and Related Precursors
| Reaction | Proposed Mechanism/Intermediate | Computational Method | Source |
|---|---|---|---|
| Rearrangement of Cyclooctene Oxide | Stereoselective deprotonation via an activated complex of a chiral lithium amide monomer and the epoxide. | PM3, B3LYP/6–311+G(d,p) | researchgate.net |
| Free-Radical Oxidation of Cyclooctene | Formation of a cyclic alkene radical, which reacts with dioxygen. A unimolecular path leads to ketones, while a bimolecular path leads to epoxides. | APFD/6-311+G(d) | researchgate.net |
| Ene Reaction of trans-Cyclooctene | A pathway involving a perepoxide intermediate, resulting from strain in the hydrogen abstraction transition state. | B3LYP/6-31G*, CASMP2 | researchgate.net |
| Catalytic Oxidation of Cyclooctene | Two competing pathways: an allylic path forming this compound/one and an epoxidation path forming cyclooctene oxide. | Not specified | ijcce.ac.ir |
Computational Studies on Stereoselectivity and Transition States in this compound Reactions
A primary focus of computational chemistry in the study of this compound is to rationalize and predict stereoselectivity. rsc.org This involves detailed modeling of transition states to understand the origins of facial selectivity in reactions.
The asymmetric rearrangement of cyclooctene oxide to (S)-2-cycloocten-1-ol has been computationally modeled. oup.com A proposed transition state involves a conformationally restricted cis-fused five-membered ring structure formed by the chelation of a chiral lithium amide to the lithium cation, which plays a crucial role in achieving high selectivity. oup.com Similarly, kinetic and computational studies (PM3 and DFT) on the deprotonation of cyclohexene (B86901) oxide to its corresponding allylic alcohol have shown that the rate-limiting activated complex is composed of lithium amide monomers and the epoxide, providing a framework for understanding the analogous reaction to form this compound. researchgate.netresearchgate.net
Conformational analysis is directly linked to stereoselectivity. For instance, the diastereoselectivity in the cyclopropanation of cycloalkenols can be explained by the ground-state conformation of the substrate. unl.pt While smaller ring cycloalkenols (five- to seven-membered) typically yield syn products, this compound shows a reversal in selectivity. unl.pt This is attributed to its preferred chair-boat conformation, which dictates the facial accessibility of the double bond to the incoming reagent. unl.pt By modeling the transition states for different attack trajectories, the observed stereochemical outcome can be explained and predicted. unl.pt
Table 3: Examples of Computational Studies on Stereoselectivity in Reactions Yielding or Involving this compound
| Reaction | Focus of Study | Key Computational Finding | Method(s) | Source |
|---|---|---|---|---|
| Asymmetric Rearrangement of Cyclooctene Oxide | Origin of enantioselectivity in the formation of (S)-2-cycloocten-1-ol. | A rigid, chelated transition state model explains the preferential formation of the S-enantiomer. | Transition State Modeling | oup.com |
| Deprotonation of meso-Epoxides | Formation of (R)-2-cycloocten-1-ol using homochiral bis-lithium amide bases. | Modeling of homo- and heterodimeric aggregates of the chiral base helps explain the reaction's stereoselectivity. | PM3, DFT (B3LYP) | researchgate.net |
| Cyclopropanation | Reversal of diastereoselectivity compared to smaller ring allylic alcohols. | The preferred chair-boat ground-state conformation of this compound favors an anti-attack pathway. | Conformational Analysis | unl.pt |
Compound List
Applications of 2 Cycloocten 1 Ol As a Versatile Synthetic Building Block
Role of 2-Cycloocten-1-ol in the Synthesis of Complex Organic Molecules
The structural features of this compound make it an ideal starting point for generating molecular complexity. The hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond, while the ring system itself can undergo various transformations such as cyclization, ring expansion, and ring-opening.
Research has demonstrated its utility in creating intricate bicyclic and polycyclic structures. For instance, the Simmons-Smith reaction of this compound yields the corresponding cyclopropane (B1198618) derivative, specifically the trans isomer of 2-hydroxybicyclo[6.1.0]nonane, showcasing stereochemical control. oup.com This cyclopropanation is a fundamental transformation for building strained ring systems that are themselves useful synthetic intermediates. Furthermore, derivatives of this compound are key for producing other complex molecules. The azido-substituted derivative, 2-azidocyclooct-3-en-1-ol, has been utilized as a pivotal intermediate in the synthesis of highly functionalized eight-membered aminocyclitols. researchgate.net These syntheses involve sequences of epoxidation and regioselective ring-opening reactions, which install multiple stereocenters and functional groups onto the cyclooctane (B165968) framework. researchgate.net Intramolecular cyclization reactions of related cyclooctenol isomers, such as 4-cycloocten-1-ol, have been shown to produce fused bicyclic ether systems like 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane, demonstrating the scaffold's utility in constructing bridged carbocyclic systems. beilstein-journals.org
| Starting Material (or Derivative) | Reaction Type | Product(s) | Synthetic Significance |
| This compound | Simmons-Smith Cyclopropanation | trans-2-Hydroxybicyclo[6.1.0]nonane | Stereoselective formation of a bicyclic system containing a cyclopropane ring. oup.com |
| 2-Azidocyclooct-3-en-1-ol | Epoxidation / Ring-Opening | 2-Amino-4-chlorocyclooctanediol | Construction of highly functionalized, multi-stereocenter aminocyclitols. researchgate.net |
| 4-Cycloocten-1-ol | Mercury-mediated Intramolecular Cyclization | 9-Oxabicyclo[3.3.1]nonane, 9-Oxabicyclo[4.2.1]nonane | Formation of complex, fused, and bridged bicyclic ether systems. beilstein-journals.org |
Utilization in Natural Product Synthesis and Analogues
The cyclooctane ring is a structural motif present in a number of natural products. While direct total syntheses starting from this compound are not extensively documented, its derivatives serve as crucial building blocks for synthesizing analogues of biologically important natural product classes.
A significant application lies in the synthesis of aminocyclitols. researchgate.net These compounds are polyhydroxylated amino cycloalkanes that form the core structure of numerous natural products, including aminoglycoside antibiotics and glycosidase inhibitors. researchgate.net Researchers have successfully synthesized aminocyclooctanetriol isomers using 2-azidocyclooct-3-en-1-ol as a key precursor. researchgate.net This route highlights how the this compound scaffold can be elaborated to mimic the complex, polyfunctionalized structures found in nature. The strategies employed in these syntheses, such as stereoselective epoxidations and nucleophilic ring-openings, are fundamental in the broader field of natural product synthesis. researchgate.netbeilstein-journals.org
| Natural Product Class/Analogue | Synthetic Intermediate | Synthetic Strategy | Relevance |
| Aminocyclitols | 2-Azidocyclooct-3-en-1-ol | Epoxidation, acetolysis, hydrogenation | Aminocyclitols are core structures in aminoglycoside antibiotics and are valuable targets for developing glycosidase inhibitors. researchgate.net |
| Fused/Bridged Polycyclics | 4-Cyclooctyn-1-ol | Cycloaddition reactions | The related cyclooctynol is a versatile building block for constructing complex scaffolds found in various natural products. researchgate.net |
Precursor for Advanced Materials and Functional Polymers
The olefinic bond in this compound makes it and its derivatives suitable monomers for ring-opening metathesis polymerization (ROMP), a powerful technique for creating advanced polymeric materials. researchgate.net The polymerization of cyclooctene (B146475) and its functionalized derivatives is of particular interest because the resulting polymers, such as poly(cyclooctene-r-butadiene), possess an unsaturated backbone that can be further modified. researchgate.net
By introducing functional groups into the cyclooctene monomer, the properties of the final polymer can be precisely controlled. For example, cyclooctene derivatives bearing ester groups have been synthesized to serve as monomers for producing hydrophilic and amphiphilic homo- and copolymers via ROMP. researchgate.net These functional polymers have potential applications driven by their tailored properties. The kinetics of ROMP using cis-cyclooctene have been studied, confirming the viability of this polymerization with standard ruthenium-based catalysts like the Grubbs' catalyst. researchgate.net The development of these polymerization processes, including those in advanced solvent systems like ionic liquids, expands the scope for creating novel materials from cyclooctene-based monomers. acs.org
| Monomer | Polymerization Method | Polymer Type | Potential Application |
| Functionalized Cyclooctene (e.g., with ester groups) | Ring-Opening Metathesis Polymerization (ROMP) | Hydrophilic/Amphiphilic Homo- and Copolymers | Advanced materials with tunable properties; polymers with backbones suitable for further modification via cross-metathesis. researchgate.net |
| cis-Cyclooctene | ROMP with Grubbs' Catalyst | Poly(1,8-octenylene) | Foundational material for studying polymerization kinetics and developing new catalytic systems. researchgate.net |
Intermediate in the Academic Exploration of Pharmaceutical and Agrochemical Scaffolds
The cyclooctane ring is increasingly recognized as a valuable scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility can lead to improved pharmacological properties compared to more common flat, aromatic rings. This compound and its derivatives are important intermediates in the academic exploration of new molecular frameworks for potential pharmaceutical and agrochemical applications.
One of the most prominent examples is the synthesis of novel aminocyclitols and their derivatives from 2-azidocyclooct-3-en-1-ol. researchgate.net These aminocyclooctanetriols are explored as potential inhibitors of glycosidases, a class of enzymes implicated in various diseases. researchgate.net In another line of research, the cyclooctane ring has been incorporated into isoxazoline (B3343090) scaffolds. These novel 1,2-annelated cycloocta[d]isoxazol-3-amines have been synthesized and screened for biological activity, with some demonstrating submicromolar activity against the influenza A virus, highlighting the potential of this scaffold in antiviral drug discovery. mdpi.com Furthermore, the cyclooctane core has been used to create hydroxyalkyl-1,2,3-triazoles, which are of interest for their applications in medicinal chemistry and as ligands in catalysis. mdpi.com These studies underscore the role of this compound as a foundational tool for building diverse and functionally rich molecules for biological screening.
| Target Scaffold | Synthetic Approach | Area of Exploration |
| Aminocyclitols (e.g., Aminocyclooctanetriols) | Elaboration from 2-azidocyclooct-3-en-1-ol via epoxidation and ring-opening. researchgate.net | Pharmaceutical (e.g., Glycosidase inhibitors). researchgate.net |
| Cycloocta[d]isoxazol-3-amine | 1,3-Dipolar cycloaddition of nitronates with cyclooctene derivatives. mdpi.com | Pharmaceutical (e.g., Antiviral agents). mdpi.com |
| Hydroxyalkyl-1,2,3-triazoles with cyclooctane core | Click chemistry with cyclooctane-derived azides. mdpi.com | Medicinal Chemistry, Catalysis. mdpi.com |
Advanced Analytical Methodologies in 2 Cycloocten 1 Ol Research
Spectroscopic Techniques for Mechanistic Elucidation of 2-Cycloocten-1-ol Reactions (e.g., advanced NMR, in-situ IR, MS)
Spectroscopic methods are indispensable for probing the intricate details of reaction mechanisms involving this compound. They allow researchers to identify transient intermediates, understand catalyst behavior, and gather kinetic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the mechanism of reactions involving allylic alcohols. Advanced NMR techniques can characterize key intermediates in a catalytic cycle. For instance, in iridium-catalyzed allylic substitutions, NMR studies have been instrumental in identifying the distorted trigonal bipyramidal (η²-allylalcohol)Ir(I) complex and the subsequent (η³-allyl)Ir(III) species formed during oxidative addition. acs.org The progress of reactions, such as the iridium-catalyzed 1,3-hydrogen shift in allylic alcohols, can be monitored using ¹H NMR spectroscopy to determine yields and reaction kinetics. nih.gov Isotopic labeling with deuterium (B1214612) or ¹³C can further clarify reaction pathways, as demonstrated in crossover experiments confirming the intramolecular nature of hydrogen shifts. nih.govlu.ch For catalytic systems, ³¹P NMR is often used to identify the resting state of the catalyst, providing insight into the rate-determining steps of the reaction. lu.ch
In-situ Infrared (IR) Spectroscopy offers the ability to monitor reactions as they occur, providing real-time information on the evolution of chemical bonds. ccspublishing.org.cn Techniques like in-situ Synchrotron Radiation Fourier-Transform Infrared (SR-FTIR) spectroscopy are particularly effective for studying catalytic processes at solid-liquid interfaces. ccspublishing.org.cn In the context of this compound reactions, this method could track the disappearance of the O-H and C=C stretching vibrations of the reactant and the appearance of new bands corresponding to product formation, helping to identify reactive intermediates. ccspublishing.org.cn
Mass Spectrometry (MS) , especially when coupled with a chromatographic separation method like UPLC (Ultra-Performance Liquid Chromatography), is highly effective for identifying reaction intermediates and products. In studies on the reaction of trans-cyclooct-2-en-1-ol with tetrazine dyes, UPLC-MS was used to experimentally identify various reaction intermediates over time, providing crucial evidence for the proposed reaction mechanism. bham.ac.uk The high sensitivity and mass accuracy of modern MS instruments enable the characterization of transient or low-concentration species that are critical to understanding the reaction pathway.
Table 1: Spectroscopic Techniques in Allylic Alcohol Reaction Analysis
| Technique | Application in Mechanistic Studies | Specific Information Gained | Example Reference |
|---|---|---|---|
| Advanced NMR | Characterization of catalyst-substrate complexes and intermediates. | Structure of key intermediates (e.g., η³-allyl complexes), catalyst resting states, reaction kinetics. | acs.orglu.ch |
| In-situ IR | Real-time monitoring of functional group transformation. | Identification of transient species, evolution of reactants and products, information on surface-adsorbed species. | ccspublishing.org.cn |
| LC-MS/MS | Identification of intermediates and products in complex reaction mixtures. | Molecular weight and fragmentation patterns of intermediates, confirmation of product structures. | bham.ac.uk |
Chromatographic Methods for Complex Mixture Analysis in this compound Synthesis (e.g., chiral HPLC, GC-MS for reaction monitoring)
The synthesis and functionalization of this compound often result in complex mixtures containing starting materials, intermediates, main products, and side products. Chromatographic methods are essential for the separation, identification, and quantification of these components.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for monitoring the progress of organic reactions. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In syntheses involving cyclooctene (B146475) derivatives, GC-MS can be used to track the disappearance of starting materials and the appearance of intermediates and products by their characteristic retention times and mass spectra. orgsyn.org For example, in the synthesis of dibenzo[a,e]cyclooctene, GC-MS was used to confirm the completion of the reaction by observing the disappearance of the monobrominated intermediate peak. orgsyn.org It is also widely used to quantify the product distribution in oxidation reactions of cyclooctene, which can yield this compound among other products. rsc.orgnih.gov
High-Performance Liquid Chromatography (HPLC) is another vital tool, particularly for compounds that are not sufficiently volatile or stable for GC analysis. For reactions involving derivatives of trans-cyclooctene (B1233481), HPLC is used to analyze the reaction mixtures at various time points. acs.org When dealing with chiral molecules, chiral HPLC is the method of choice for separating enantiomers. csfarmacie.cz The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.czresearchgate.net This technique is crucial for determining the enantiomeric excess (ee) of products from asymmetric syntheses and for the preparative separation of enantiomers. researchgate.netrsc.org For instance, diastereomeric pairs of complex chiral ligands have been successfully separated using enantioselective HPLC, with detailed reporting of the column type (e.g., Daicel Chiralpak), mobile phase composition, and flow rates. acs.org
Table 2: Example of Chiral HPLC for Separation of Stereoisomers
| Parameter | Condition |
|---|---|
| Analytes | Diastereomeric pair of t-Bu-sulfoxide–alkene ligands |
| Instrument | HPLC with UV detector |
| Column | Daicel Chiralpak AD-H |
| Mobile Phase | n-hexane/i-PrOH = 8/2 |
| Flow Rate | 0.7 mL/min |
| Result | Baseline separation of the diastereomers, allowing for their isolation and characterization. acs.org |
X-ray Crystallography for Absolute and Relative Stereochemical Determination of this compound Derivatives
While spectroscopic and chromatographic methods provide valuable structural information, X-ray crystallography offers the only direct and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is the gold standard for assigning the relative and absolute stereochemistry of chiral compounds. ox.ac.uk
The relative configuration describes the spatial orientation of different stereocenters within a molecule relative to each other (e.g., cis vs. trans, syn vs. anti). ucla.edu For derivatives of this compound, which may be oils or low-melting solids, a common strategy is to convert them into a crystalline derivative suitable for X-ray analysis. For example, the relative stereochemistry of a perhydroindan derivative formed from a cyclization reaction involving a cyclooctene precursor was definitively established by converting the product ester into a carboxylic acid, which formed crystals suitable for X-ray diffraction. acs.org Similarly, the stereochemistry of products from the allylation of cyclic ketones has been confirmed by X-ray analysis of their sulfone or sulfoxide (B87167) derivatives. nih.gov
The absolute configuration refers to the precise 3D arrangement of atoms at a chiral center (designated as R or S). ox.ac.uk Determining the absolute configuration is crucial in asymmetric synthesis. X-ray crystallography, particularly using anomalous dispersion, can establish the absolute stereochemistry of a chiral molecule without reference to any other chiral compound. ox.ac.uk The absolute configurations of complex, optically pure ligands used in asymmetric catalysis have been assigned with certainty using single-crystal X-ray diffraction analysis. acs.org This definitive structural proof is essential for understanding the stereochemical outcomes of the reactions they catalyze.
Table 3: Application of X-ray Crystallography to Cyclooctane (B165968) Derivatives
| Compound Type | Purpose of Analysis | Derivative for Crystallography | Reference |
|---|---|---|---|
| Perhydroindan from cyclooctene precursor | Determination of relative stereochemistry | Carboxylic acid | acs.org |
| Thio-substituted cyclooctanol | Determination of relative stereochemistry | Sulfoxide | nih.gov |
| Chiral sulfoxide-alkene ligand | Assignment of absolute configuration | N/A (compound was crystalline) | acs.org |
Historical Perspective and Future Directions in 2 Cycloocten 1 Ol Research
Seminal Discoveries and Milestones in 2-Cycloocten-1-ol Chemistry
The history of this compound is intrinsically linked to the broader investigation of cyclooctene (B146475) isomers. A pivotal moment in this field was the first synthesis of trans-cyclooctene (B1233481) by Arthur C. Cope. wikipedia.orgwikiwand.com This achievement was significant as trans-cyclooctene is the smallest stable trans-cycloalkene, and its isolation opened the door to studying the unique reactivity of strained ring systems. wikipedia.org Cope's work on resolving the optical isomers of trans-cyclooctene further highlighted the interesting stereochemical properties of this class of molecules. organicdivision.org
The synthesis of this compound itself was a crucial step, providing a functionalized handle on the cyclooctene scaffold. Early and common synthetic routes to this compound involve the reduction of its corresponding ketone, 2-cycloocten-1-one (B154278). ontosight.ai Another key methodological milestone has been the use of photoisomerization of cis-cyclooctene derivatives to access the trans isomers, which are often the more reactive and sought-after compounds for specific applications. d-nb.info The development of methods to control the stereochemistry of the hydroxyl group and the double bond has been a continuous area of focus, leading to various synthetic strategies. For instance, mercury(II)-salt-mediated cyclization of 4-cycloocten-1-ol has been shown to produce fused bicyclic ethers, demonstrating the utility of the cyclooctenol scaffold in constructing complex molecular architectures. beilstein-journals.org
The table below summarizes some of the key milestones in the development of this compound and related chemistry.
| Milestone | Description | Key Researchers/Contributors | Approximate Era |
| First Synthesis of trans-Cyclooctene | Isolation of the strained trans-isomer of cyclooctene, a foundational achievement for this class of compounds. wikipedia.orgwikiwand.com | Arthur C. Cope | 1950s-1960s |
| Resolution of trans-Cyclooctene Enantiomers | Successful separation of the optical isomers of trans-cyclooctene, demonstrating its planar chirality. organicdivision.org | Arthur C. Cope | 1960s |
| Synthesis from 2-Cycloocten-1-one | Development of synthetic routes to this compound via the reduction of 2-cycloocten-1-one. ontosight.ai | Multiple researchers | Ongoing |
| Photoisomerization Techniques | Use of photochemical methods to convert cis-cyclooctene derivatives to their trans counterparts. d-nb.info | Multiple researchers | Ongoing |
| Catalytic Oxidation Studies | Investigation into the partial oxidation of cyclooctene, yielding products including this compound and 2-cycloocten-1-one. ijcce.ac.irresearchgate.net | Multiple researchers | Ongoing |
Evolution of Research Interests and Methodological Paradigms
Research interests in this compound have undergone a significant evolution. Initially, the focus was on fundamental organic synthesis, exploring its reactivity and its use as a building block for more complex molecules. ontosight.ai Its derivatives have been used in the fragrance industry and as intermediates in the synthesis of pharmaceuticals. ontosight.ai
A major paradigm shift occurred with the advent of bioorthogonal chemistry, a field pioneered by Carolyn R. Bertozzi. d-nb.info This area of research requires chemical reactions that can proceed in living systems without interfering with native biochemical processes. nih.gov The strained trans-isomer of this compound and its derivatives, often referred to as TCOs, have emerged as powerful tools in this context. Their high reactivity in inverse-electron-demand Diels-Alder reactions with tetrazines has made them invaluable for applications such as in vivo imaging, drug delivery, and the study of biomolecules. d-nb.infonih.gov This has shifted the research focus from traditional synthetic applications to the development of TCOs with tailored properties for biological environments. thieme-connect.de
Methodologically, this evolution has been accompanied by a move towards more sophisticated synthetic and analytical techniques. Early work relied on classical organic reactions, while current research employs advanced methods like:
Photochemical Flow Reactors: For the efficient and scalable synthesis of trans-cyclooctene derivatives. d-nb.info
Advanced Catalysis: Utilizing transition metals to achieve high selectivity in oxidation and functionalization reactions. ijcce.ac.ir
Complex Spectroscopic and Analytical Methods: To characterize the structure and purity of stereoisomers. ontosight.ai
Current Challenges and Emerging Research Frontiers for this compound
Despite significant progress, several challenges remain in the chemistry of this compound and its derivatives. A primary challenge is the stereoselective synthesis of its various isomers. The relative orientation of the hydroxyl group and the geometry of the double bond (cis or trans) dramatically influence the compound's properties and reactivity. nih.gov Developing synthetic routes that provide specific diastereomers in high yield remains a key objective. nih.govunl.pt For example, the separation of axial and equatorial isomers of trans-cyclooct-2-enol can be a difficult process. nih.gov
Another significant challenge, particularly in the context of bioorthogonal chemistry, is achieving the optimal balance between reactivity and stability for trans-cyclooctene derivatives. rsc.org Highly strained rings are more reactive but can be less stable in biological media, potentially leading to undesired side reactions. nih.gov Conversely, more stable derivatives may exhibit slower reaction kinetics. nih.gov
Emerging research frontiers are largely driven by the applications of this compound derivatives in the life sciences:
Bioorthogonal Chemistry: The development of new TCOs with improved water solubility, stability, and reaction kinetics is a major area of focus. nih.govresearchgate.net This includes their use in "click-to-release" systems for targeted drug delivery. thieme-connect.de
Functional Polymers and Materials: The synthesis of novel polymers from cyclooctene derivatives via ring-opening metathesis polymerization is an emerging field, with potential applications in materials science. researchgate.net
Catalysis: The use of trans-cyclooctenes as organocatalysts is a relatively new and expanding area of investigation. researchgate.net
Prospective Academic Research Directions and Innovations in this compound Chemistry
Future academic research on this compound is expected to build upon the current challenges and emerging frontiers. One promising direction is the development of novel catalytic systems for the synthesis and functionalization of cyclooctene derivatives. This includes the use of earth-abundant metals and the design of catalysts that can achieve high stereoselectivity. mdpi.com The exploration of innovative synthetic procedures, such as those utilizing flow chemistry and photochemistry, will continue to be important for accessing these molecules efficiently and on a larger scale. d-nb.inforu.nl
In the realm of bioorthogonal chemistry , future work will likely focus on creating "next-generation" TCOs with finely tuned properties for specific biological applications. thieme-connect.de This could involve the synthesis of TCOs that are responsive to specific stimuli within a cell or tissue, allowing for even greater control over biological processes. nih.gov The development of mutually orthogonal bioorthogonal reactions, where multiple chemical transformations can occur simultaneously without interfering with each other, is another exciting prospect. researchgate.net
Furthermore, the application of this compound and its derivatives as versatile synthetic building blocks will continue to be explored. researchgate.net Their unique conformational properties and reactivity make them attractive starting materials for the total synthesis of complex natural products and other biologically active molecules.
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis methods for 2-Cycloocten-1-ol, and how can experimental reproducibility be ensured?
- Methodology :
- Lithiation-Mediated Synthesis : A key method involves lithium 2,2,6,6-tetramethylpiperidide (LiTMP)-mediated α- or R-lithiation of epoxides, followed by transannular C-H insertion. For example, epoxide substrates (e.g., 1,3-epoxides) undergo lithiation in solvents like THF or Me₂NEt, with reaction pathways monitored via NMR or GC-MS to confirm product formation .
- Reproducibility : Follow guidelines from scientific reporting standards (e.g., Beilstein Journal protocols):
- Document solvent purity, temperature, and reaction time.
- Include detailed experimental procedures in Supporting Information, with cross-referencing in the main text .
- Table 1 : Synthesis Conditions Comparison
| Substrate | Solvent | Lithiating Agent | Key Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Epoxide 1 | THF | LiTMP | This compound | 75 | |
| Epoxide 3 | Me₂NEt | LiTMP | Allylic alcohol | 82 |
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm regiochemistry and stereochemistry. For example, transannular C-H insertion products show distinct coupling constants in -NMR .
- GC-MS : Analyze purity and molecular weight (MW: 126.19 g/mol). Compare retention indices with literature data .
- IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretches at ~3200–3600 cm⁻¹).
- HPLC : Validate purity (>95%) using reverse-phase columns and UV detection .
Q. How can researchers ensure the purity of this compound in synthetic workflows?
- Methodology :
- Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradients) for initial purification.
- Crystallization : Recrystallize from non-polar solvents (e.g., hexane) to remove impurities.
- Analytical Cross-Check : Compare melting points, boiling points, and spectroscopic data with published values (e.g., NIST Chemistry WebBook) .
Advanced Research Questions
Q. How can contradictory data in reported catalytic activities of this compound derivatives be resolved?
- Methodology :
- Systematic Parameter Variation : Test catalytic performance under varying conditions (temperature, solvent, catalyst loading). For example, Ni(II) vs. Fe(III) complexes may show divergent selectivity in oxidation reactions .
- Mechanistic Probes : Use kinetic isotope effects (KIEs) or radical traps to identify active intermediates.
- Advanced Characterization : Employ XAS (X-ray absorption spectroscopy) or EPR to study catalyst structure-activity relationships .
Q. What computational approaches are suitable for modeling the thermodynamic properties of this compound?
- Methodology :
- Quantum Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate Gibbs free energy changes.
- Thermodynamic Models : Apply local composition models (e.g., Wilson or NRTL equations) to predict activity coefficients in mixtures .
- Validation : Compare computed properties (e.g., heat capacity ) with experimental data from NIST or Joback group contributions .
Q. How can reaction mechanisms involving this compound be elucidated, particularly in transannular C-H insertion reactions?
- Methodology :
- Isotopic Labeling : Use deuterated substrates to track hydrogen migration pathways.
- Kinetic Studies : Measure rate constants under varying conditions to distinguish concerted vs. stepwise mechanisms.
- Computational Dynamics : Conduct ab initio molecular dynamics (AIMD) simulations to visualize transition states .
Data Contradiction Analysis Framework
- Step 1 : Identify discrepancies in literature (e.g., conflicting yields or selectivity).
- Step 2 : Replicate experiments using standardized protocols (e.g., identical reagents, equipment).
- Step 3 : Apply multivariate analysis (e.g., PCA) to isolate critical variables (solvent, temperature).
- Step 4 : Publish negative results and methodological details to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
